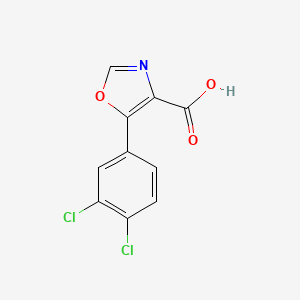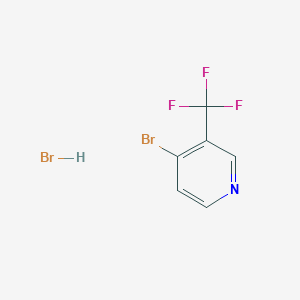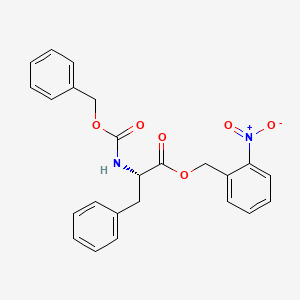
Z-Phe-onb
概要
説明
Z-Phe-onb: Z-L-phenylalanine 4-nitrobenzyl ester , is a synthetic compound used primarily in biochemical research. It is a derivative of phenylalanine, an essential amino acid, and is often utilized in studies involving enzyme kinetics and protein interactions.
作用機序
Target of Action
Z-Phe-onb, also known as benzyloxycarbonyl-phenylalanine, is a synthetic substrate that has been extensively used in studies on the specificity and mechanism of pepsin action . Pepsin, a digestive protease, is the primary target of this compound. This enzyme plays a crucial role in the breakdown of proteins into peptides within the stomach.
Mode of Action
This compound interacts with pepsin through the formation of a sensitive peptide bond with aromatic L-amino acid residues . The interaction between this compound and pepsin is influenced by the ionization of prototrophic groups in both the enzyme and the substrate . The mode of action of this compound involves the cleavage of the peptide bond, which is facilitated by the acidic environment of the stomach where pepsin is active.
Biochemical Pathways
The biochemical pathway affected by this compound primarily involves the digestion of proteins in the stomach. Pepsin, activated in the presence of stomach acid, cleaves the peptide bonds in proteins, breaking them down into smaller peptides. This compound, acting as a substrate for pepsin, participates in this process, thereby influencing the protein digestion pathway .
Result of Action
The molecular effect of this compound’s action involves the cleavage of its peptide bond by pepsin, contributing to the process of protein digestion . On a cellular level, this can influence the overall process of protein metabolism within the cells lining the stomach and potentially impact the efficiency of protein digestion and absorption in the body.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-phenylalanine 4-nitrobenzyl ester typically involves the esterification of Z-L-phenylalanine with 4-nitrobenzyl alcohol. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The process involves the following steps:
Activation of Z-L-phenylalanine: This is achieved by converting it into its acid chloride form using reagents like thionyl chloride or oxalyl chloride.
Esterification: The activated Z-L-phenylalanine is then reacted with 4-nitrobenzyl alcohol in the presence of a catalyst to form the ester.
Industrial Production Methods: Industrial production of Z-L-phenylalanine 4-nitrobenzyl ester follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of Z-L-phenylalanine are converted into their acid chloride form.
Continuous Esterification: The activated compound is continuously reacted with 4-nitrobenzyl alcohol in industrial reactors to produce the ester in bulk.
化学反応の分析
Types of Reactions:
Oxidation: Z-L-phenylalanine 4-nitrobenzyl ester can undergo oxidation reactions, particularly at the nitrobenzyl group, leading to the formation of various oxidized products.
Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the nitrobenzyl group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Chemistry:
Enzyme Kinetics: Z-L-phenylalanine 4-nitrobenzyl ester is used as a substrate in enzyme kinetics studies to understand enzyme activity and specificity.
Protein Interactions: It helps in studying protein-ligand interactions due to its ability to mimic natural substrates.
Biology:
Cell Signaling: The compound is used to study cell signaling pathways involving phenylalanine derivatives.
Metabolic Studies: It aids in understanding metabolic pathways involving amino acids.
Medicine:
Drug Development: Z-L-phenylalanine 4-nitrobenzyl ester is used in the development of enzyme inhibitors and other therapeutic agents.
Diagnostic Tools: It serves as a probe in diagnostic assays to detect enzyme activity.
Industry:
Biocatalysis: The compound is used in industrial biocatalysis processes to produce specific chemical products.
Pharmaceutical Manufacturing: It is involved in the synthesis of pharmaceutical intermediates.
類似化合物との比較
Z-L-phenylalanine methyl ester: Another ester derivative of phenylalanine used in similar biochemical studies.
Z-L-phenylalanine ethyl ester: Similar to the methyl ester but with an ethyl group, used in enzyme kinetics and protein interaction studies.
Uniqueness: Z-L-phenylalanine 4-nitrobenzyl ester is unique due to its nitrobenzyl group, which allows for specific photolytic reactions. This makes it particularly useful in studies requiring controlled release of phenylalanine derivatives.
特性
IUPAC Name |
(2-nitrophenyl)methyl (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c27-23(31-17-20-13-7-8-14-22(20)26(29)30)21(15-18-9-3-1-4-10-18)25-24(28)32-16-19-11-5-2-6-12-19/h1-14,21H,15-17H2,(H,25,28)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIJMZFDXMOASX-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)OCC2=CC=CC=C2[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



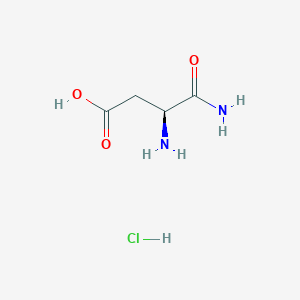
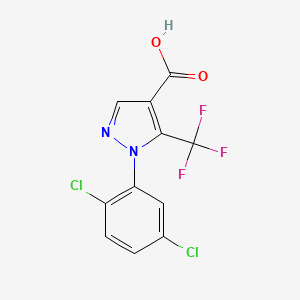
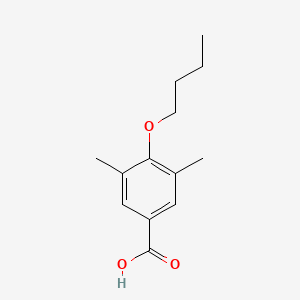
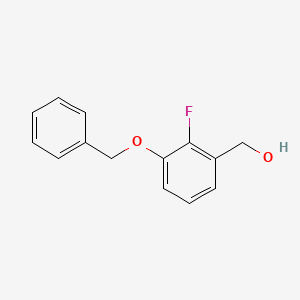

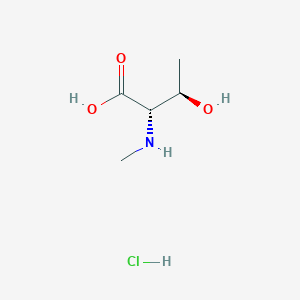
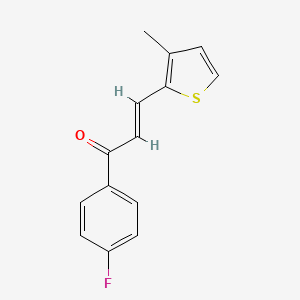
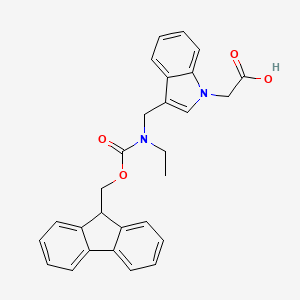
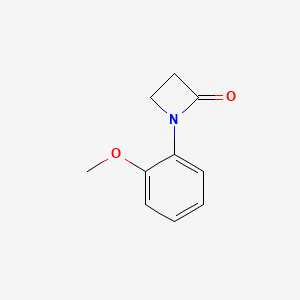

![Dimethyl 2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B6330374.png)
